Spiro[2.7]decan-4-one
Description
Spiro[2.7]decan-4-one is a bicyclic ketone characterized by a unique spiro junction connecting a two-membered and a seven-membered ring. This structural motif imparts distinct steric and electronic properties, making it a subject of interest in organic synthesis and pharmaceutical research. These compounds often exhibit notable fragmentation patterns in mass spectrometry and varied bioactivity depending on ring size and substituents .
Properties
IUPAC Name |
spiro[2.7]decan-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-9-5-3-1-2-4-6-10(9)7-8-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETZKAVEKAPJCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC2)C(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538930 | |
| Record name | Spiro[2.7]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935-61-5 | |
| Record name | Spiro[2.7]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.7]decan-4-one typically involves the formation of the spirocyclic core through dialkylation of an activated carbon center. One common method includes the use of 1,3-dihalides or dilithio reagents to achieve the desired spiro structure . Additionally, cyclopropanation reactions with cyclic carbenoids have been demonstrated to generate spirocycles containing a cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and scale of production.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.7]decan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield ketones or alcohols, while reduction may produce hydrocarbons. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
Spiro[2.7]decan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Its unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Medicine: Spirocyclic compounds, including this compound, are investigated for their potential therapeutic properties.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which Spiro[2.7]decan-4-one exerts its effects involves interactions with molecular targets and pathways. Its spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Spectroscopic Comparisons
Spiro[2.7]decan-4-one’s smaller two-membered ring introduces significant ring strain compared to larger spiro systems like spiro[4.5]decan-4-one (CAS 4728-91-0) . This strain may influence stability and reactivity. For example, spiro[4.5]decan-4-one fragments in Electron Impact Mass Spectrometry (EIMS) by losing substituents (e.g., ClC6H4N2CO, m/z 505 → 489) at the spiro junction, a behavior also observed in 1,3-benzoxazine dimers . This compound likely undergoes similar fragmentation but with distinct mass-to-charge ratios due to differences in ring size and substituent mobility.
Table 1: Structural and Spectroscopic Comparison
Pharmacological Activity
Ro 65-6570, a 1,3,8-triazaspiro[4.5]decan-4-one derivative, acts as a NOP receptor agonist but shows poor selectivity over other opioid receptors . The spiro[4.5] system here balances conformational flexibility and receptor binding. In contrast, this compound’s compact structure may enhance selectivity by restricting rotational freedom, though this remains speculative without direct data. Larger spiro systems (e.g., [5.6] in benzoxazine dimers) exhibit steric shielding effects, which could inform design strategies for targeted activity .
Table 2: Pharmacological Profile
Biological Activity
Spiro[2.7]decan-4-one is a unique spirocyclic compound characterized by its distinctive structure, featuring a ketone functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Chemical Formula : CHO
- CAS Number : 935-61-5
- Molecular Weight : 168.24 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially modulating the activity of these targets.
Key Mechanisms:
- Enzyme Inhibition : this compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : The compound can bind to receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness varies based on concentration and the specific microorganism tested.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism may involve the modulation of cell cycle regulators and apoptotic pathways.
Neuroprotective Effects
Emerging evidence points to the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It may exert protective effects against oxidative stress and inflammation in neuronal cells.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 25 µg/mL for S. aureus, suggesting significant antimicrobial potential.
| Pathogen | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
Case Study: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that this compound inhibited cell proliferation with an IC value of 30 µM in breast cancer cells. Further investigation revealed that the compound induced apoptosis through the activation of caspase pathways.
| Cell Line | IC (µM) |
|---|---|
| Breast Cancer | 30 |
| Lung Cancer | 45 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
